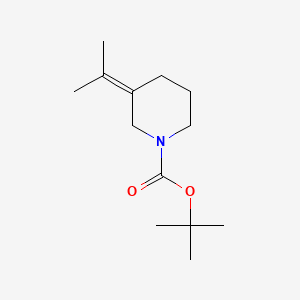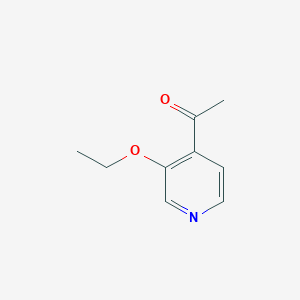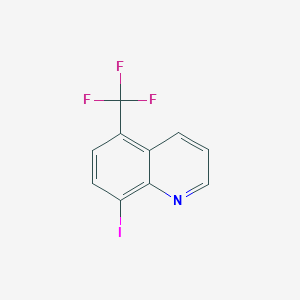
8-Iodo-5-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The quinoline ring system, which is the core structure of this compound, is a heterocyclic aromatic organic compound with a wide range of biological activities. The incorporation of iodine and trifluoromethyl groups into the quinoline structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
The synthesis of 8-Iodo-5-(trifluoromethyl)quinoline typically involves several steps, including halogenation and trifluoromethylation reactions. One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with trifluoromethylsilane (CF₃SiH₃), potassium fluoride (KF), and copper(I) iodide (CuI) in 1-methyl-2-pyrrolidinone (NMP) solvent. This reaction proceeds smoothly, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
8-Iodo-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organolithium and organomagnesium compounds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions, forming carbon-carbon bonds with various aryl and alkyl groups.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield aryl-substituted quinolines.
Scientific Research Applications
8-Iodo-5-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals
Medicine: Research into its medicinal properties includes its use as an enzyme inhibitor and its potential for treating various diseases.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Iodo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Iodo-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
- 5,6,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 3-Trifluoromethyl-5-fluoro-8-chloroquinoline
These compounds share similar structural features but differ in the position and number of fluorine and iodine atoms. The unique combination of substituents in this compound gives it distinct reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H5F3IN |
|---|---|
Molecular Weight |
323.05 g/mol |
IUPAC Name |
8-iodo-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3IN/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H |
InChI Key |
XCJGAPWDMGQJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)


![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)
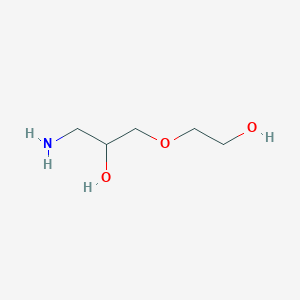
![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
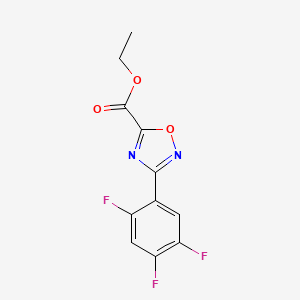


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
